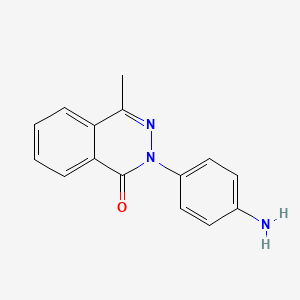

2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one

Description

2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one (CAS: 101101-73-9) is a phthalazine derivative characterized by a phthalazinone core substituted with a 4-aminophenyl group at position 2 and a methyl group at position 2. The 4-aminophenyl moiety enhances hydrogen-bonding capacity and solubility, while the methyl group contributes to lipophilicity, influencing pharmacokinetic properties . This compound is commercially available and serves as a key intermediate in medicinal chemistry research .

Propriétés

IUPAC Name |

2-(4-aminophenyl)-4-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-13-4-2-3-5-14(13)15(19)18(17-10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGAPTMXQBUJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one typically involves the reaction of 4-aminoacetophenone with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one exhibits significant anticancer properties. Studies have shown that derivatives of phthalazine compounds can induce cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism often involves targeting specific receptors such as the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis and growth .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the synthesis of essential components in microbial cell walls, leading to cell lysis. Such properties make it a candidate for developing new antimicrobial agents .

Material Science

Polymer Development

In industrial applications, 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one serves as a key intermediate in synthesizing advanced materials, including polymers and resins with enhanced thermal and mechanical properties. Its unique chemical structure allows for modifications that can improve material characteristics for specific applications .

Case Study 1: Anticancer Research

A study published in Biological & Pharmaceutical Bulletin evaluated various phthalazine derivatives, including 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one, against multiple cancer cell lines. The findings demonstrated that certain derivatives exhibited antiproliferative effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU), indicating potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was tested against a panel of microbial strains to assess its effectiveness as an antifungal agent. Results indicated that it inhibited fungal growth significantly at low concentrations, suggesting its viability as a lead compound for developing new antifungal treatments .

Summary of Findings

Mécanisme D'action

The mechanism of action of 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Phthalazinone Derivatives

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

- Structure : Features a 4-methylphenyl group and a propargyl substituent.

- Properties: The dihedral angle between the methylphenyl ring and the phthalazinone core is 53.93°, indicating moderate planarity disruption. This steric effect may reduce stacking interactions compared to the planar 4-aminophenyl group in the target compound.

- Activity : Exhibits antifungal and antibacterial properties, attributed to the electron-withdrawing propargyl group enhancing electrophilicity .

4-(4-Methoxyphenyl)-1(2H)-phthalazinone

- Structure : Substituted with a 4-methoxyphenyl group.

- Reactivity: The methoxy group, an electron-donating substituent, facilitates nucleophilic attacks at the phthalazinone core, enabling synthesis of pyrazolo- and triazolo-phthalazines .

4-Benzyl-2H-phthalazin-1-one

Heterocyclic Core Modifications

2-(4-Amino-phenyl)quinoline-4-carboxylic Acid (B29)

- Structure: Quinoline core with a 4-aminophenyl group and carboxylic acid.

- Comparison: The larger aromatic quinoline system may improve intercalation with DNA or enzymes but reduces solubility. The carboxylic acid moiety adds polarity, contrasting with the methyl group in the target compound .

(R)-N-Acetyl-6-(4-amino-phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

- Structure: Pyridazinone core with a 4-aminophenyl group.

- However, reduced aromaticity may weaken π-π interactions compared to phthalazinones .

Activité Biologique

2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one (APMPO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

APMPO belongs to the phthalazine family, characterized by a fused ring structure that includes nitrogen atoms. Its molecular formula is with a molecular weight of 251.28 g/mol. The presence of an amino group and a methyl group on the phthalazine ring contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that APMPO exhibits significant anticancer and antimicrobial activities. Its derivatives have shown selective inhibition against various cancer cell lines, making them promising candidates for drug development. Additionally, APMPO has been studied for its role in inhibiting specific enzymes involved in cancer progression, affecting pathways related to cell proliferation and apoptosis.

Anticancer Activity

APMPO has demonstrated notable activity against several cancer types. The mechanism of action is believed to involve the compound's ability to interact with cellular targets, inhibiting enzymes critical for tumor growth. For instance, studies have reported that APMPO derivatives can selectively inhibit the proliferation of certain cancer cell lines, suggesting a targeted approach to cancer therapy.

Case Study:

In a study evaluating various phthalazine derivatives, APMPO was found to exhibit significant cytotoxic effects on human tumor cells, notably enhancing apoptosis through the modulation of signaling pathways involved in cell survival .

Antimicrobial Activity

APMPO also shows promising antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi, demonstrating effective inhibition of growth. The compound's structural features contribute to its ability to penetrate microbial membranes and disrupt essential cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Anticancer | Various human tumor cells | Enzyme inhibition, apoptosis induction |

| Antimicrobial | Bacteria (e.g., E. coli) and fungi (e.g., C. neoformans) | Membrane disruption, enzyme inhibition |

Structure-Activity Relationship (SAR)

The unique combination of functional groups in APMPO enhances its biological activity compared to other similar compounds. For example:

- 4-(Aminophenyl)phthalazin-1(2H)-one : Exhibits strong anticancer properties but lacks the methyl group found in APMPO.

- 2-(Phenyl)phthalazin-1(2H)-one : Generally less active than APMPO due to the absence of key substituents which enhance reactivity.

The specific mechanism by which APMPO exerts its biological effects remains under investigation. Preliminary findings suggest that it may inhibit enzyme activity by binding to active sites or modulating receptor interactions within cellular signaling pathways. Further studies are necessary to elucidate these mechanisms fully.

Future Directions and Applications

Given its promising biological activities, APMPO could serve as a lead compound for developing novel therapeutic agents targeting cancer and infectious diseases. Ongoing research aims to explore new derivatives that may enhance efficacy and reduce potential side effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Amino-phenyl)-4-methyl-2H-phthalazin-1-one?

The synthesis typically involves palladium-catalyzed coupling reactions or multicomponent approaches. For example, brominated phthalazinone precursors can react with amines via palladium catalysis to introduce the 4-aminophenyl group. Reaction conditions (e.g., solvent choice, temperature) and catalyst selection (e.g., Pd(OAc)₂ with ligands) are critical for yield optimization. Recrystallization from ethanol or DMF is often used for purification .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- FT-IR : For identifying functional groups (e.g., C=O stretch in phthalazinone at ~1670 cm⁻¹).

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray crystallography (via SHELX programs): For resolving crystal packing and bond geometries .

Q. How are impurities removed during purification?

Recrystallization using solvents like ethanol or methanol is standard. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may separate byproducts. Monitoring via TLC ensures purity, particularly for intermediates with reactive groups (e.g., amino or halogen substituents) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Refer to SDS guidelines for storage (e.g., dry, dark conditions at 2–8°C) and disposal .

Q. What are the primary biological targets of phthalazinone derivatives?

Phthalazinones are studied as PARP-1/2 inhibitors, particularly in BRCA-deficient cancers. They bind to the enzyme’s NAD⁺-binding domain, blocking DNA repair mechanisms and inducing synthetic lethality in cancer cells .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Systematic variation of parameters is key:

- Solvent polarity : DMF or THF may enhance solubility of intermediates.

- Catalyst loading : Pd catalysts (0.5–2 mol%) with ligands like XPhos improve coupling efficiency.

- Temperature control : Microwave-assisted synthesis can reduce reaction time (e.g., 80–120°C for 1–4 hours). Statistical tools (e.g., DoE) help identify optimal conditions .

Q. How to resolve contradictions in reported synthetic yields?

Analyze variables such as:

- Starting material purity : Trace moisture or oxygen can deactivate catalysts.

- Reagent stoichiometry : Excess amine (1.2–1.5 equiv) may drive coupling to completion.

- Workup methods : Incomplete removal of phosphorus byproducts (e.g., POCl₃ residues) can skew yields. Replicate protocols with strict inert atmospheres (N₂/Ar) to assess reproducibility .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Q. How does the compound interact with metal ions in coordination chemistry?

The amino group and phthalazinone carbonyl can act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺). Stability constants and complex geometries are determined via UV-Vis titration, X-ray crystallography, or ESI-MS. Such complexes may exhibit enhanced cytotoxicity or catalytic activity .

Q. What computational methods predict the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.